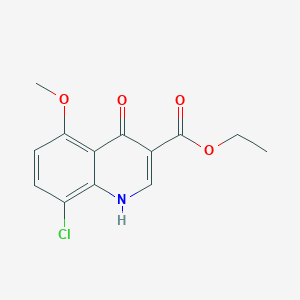
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 8-chloro-5-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 5-Methoxyquinoline-3-carboxylic acid ethyl ester
- 4-Hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
63010-41-3 |
|---|---|
Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl 8-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-8(14)4-5-9(18-2)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
WRFBSLBCCKYENH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
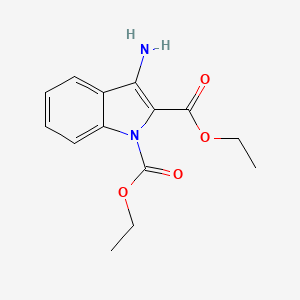
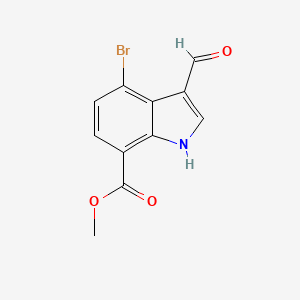
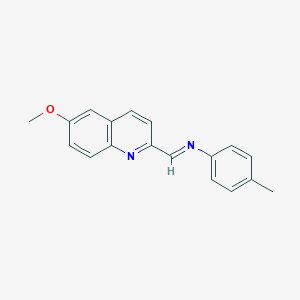

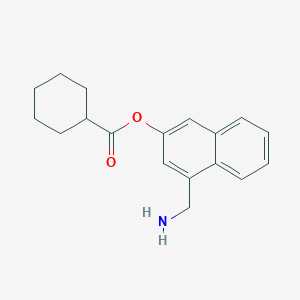



![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)
